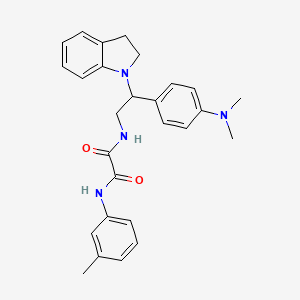

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(m-tolyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O2/c1-19-7-6-9-22(17-19)29-27(33)26(32)28-18-25(21-11-13-23(14-12-21)30(2)3)31-16-15-20-8-4-5-10-24(20)31/h4-14,17,25H,15-16,18H2,1-3H3,(H,28,32)(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDVKOZWVFZJNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(m-tolyl)oxalamide typically involves multi-step organic reactions. A common synthetic route may include:

-

Formation of the Indoline Intermediate: : The synthesis begins with the preparation of the indoline intermediate. This can be achieved through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.

-

Coupling with Dimethylaminobenzene: : The next step involves coupling the indoline intermediate with 4-(dimethylamino)benzaldehyde. This can be done using a condensation reaction in the presence of a base like sodium hydroxide or potassium carbonate.

-

Oxalamide Formation: : The final step is the formation of the oxalamide linkage. This is typically achieved by reacting the coupled product with oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

-

Reduction: : Reduction reactions can target the oxalamide moiety, potentially converting it to amines under strong reducing conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products

Oxidation Products: N-oxide derivatives.

Reduction Products: Amines.

Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(m-tolyl)oxalamide serves as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

The compound’s structure suggests potential biological activity, particularly in the field of medicinal chemistry. It may be investigated for its ability to interact with biological targets such as enzymes or receptors, leading to the development of new therapeutic agents.

Industry

In materials science, the compound could be used in the design of novel materials with specific properties, such as fluorescence or conductivity, due to the presence of the dimethylamino and indoline groups.

Mechanism of Action

The mechanism by which N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(m-tolyl)oxalamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or π-π stacking. The oxalamide moiety could play a role in binding to active sites, while the aromatic rings might facilitate interactions with hydrophobic pockets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(m-tolyl)oxalamide are compared below with key oxalamide derivatives from the literature.

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Observations

Structural Diversity: The target compound’s indolinyl group distinguishes it from most analogs, which typically feature simpler aromatic or heteroaromatic substituents (e.g., pyridinyl, isoindolinone). Compared to flavoring agents like S336 , the target lacks methoxy groups but includes a dimethylamino group, which could enhance solubility or mimic tertiary amine motifs seen in bioactive molecules.

Activity Profiles: Flavoring Agents: Compounds like S336 and N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide exhibit umami-enhancing properties, linked to interactions with the TAS1R1/TAS1R3 receptor . Antimicrobial Agents: GMC-1–GMC-5 derivatives demonstrate that halogenated phenyl groups (e.g., bromo, chloro) enhance antimicrobial efficacy. The target’s m-tolyl group (methyl substituent) may offer milder steric effects compared to halogens. Kinase Inhibitors: The regorafenib analog in highlights the role of trifluoromethyl and pyridinyl groups in kinase binding. The target’s dimethylamino and indolinyl groups could similarly modulate hydrophobic or π-π interactions in enzyme pockets.

Toxicological Considerations: Oxalamides used as flavoring agents (e.g., S336) exhibit high safety margins (NOEL = 100 mg/kg bw/day; safety margins >33 million) due to rapid metabolic clearance (hydrolysis to non-toxic metabolites) . However, the indolinyl group’s metabolic fate (e.g., cytochrome P450 interactions) warrants further study.

Table 2: Substituent Impact on Function

| Substituent Type | Example Compounds | Functional Influence |

|---|---|---|

| Dimethylamino groups | Target compound, S336 analogs | Enhanced solubility, receptor binding mimicry |

| Halogenated phenyl groups | GMC-1 (Br), GMC-2 (Cl/F) | Antimicrobial activity via electrophilic reactivity |

| Heteroaromatic groups | S336 (pyridinyl), regorafenib analogs | Kinase inhibition, flavor receptor interaction |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(m-tolyl)oxalamide?

- Methodology : Use a multi-step approach starting with oxalyl chloride and amines (e.g., 4-dimethylaminophenyl-indolinylethylamine and m-toluidine). Optimize reaction conditions by employing triethylamine as a catalyst in anhydrous DMF at 0–5°C to minimize side reactions like hydrolysis. Monitor intermediate purity via TLC (silica gel, ethyl acetate/hexane) and confirm final product identity using LC-MS and H/C NMR .

- Key Parameters : Adjust stoichiometry (1:1.2 molar ratio of amine to oxalyl chloride) and maintain inert atmosphere (N) to prevent oxidation of the dimethylamino group .

Q. How can researchers characterize the structural features of this compound to validate its identity?

- Analytical Workflow :

- Spectroscopy : H NMR (DMSO-d) to identify aromatic protons (δ 6.8–7.4 ppm), dimethylamino singlet (δ 2.8–3.1 ppm), and indoline NH (δ 8.2–8.5 ppm).

- Mass Spectrometry : High-resolution LC-MS to confirm molecular ion [M+H] at m/z 442.54 and fragmentation patterns .

- X-ray Crystallography (if crystals form): Resolve stereochemistry at the chiral center (C2) and confirm oxalamide backbone geometry .

Q. What preliminary biological assays are suitable for screening its activity?

- Approach :

- In vitro enzyme inhibition : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (IC determination).

- Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with positive controls (e.g., doxorubicin) .

- Data Interpretation : Compare results to structurally similar oxalamides (e.g., N1-(4-fluorophenyl) derivatives) to infer SAR trends .

Advanced Research Questions

Q. How can contradictory data on biological targets (e.g., receptor vs. enzyme activity) be resolved?

- Mechanistic Studies :

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 gene editing in relevant cell models to silence candidate targets (e.g., GPCRs, kinases).

- Binding Assays : Perform surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinity (K) for proposed targets .

- Contradiction Resolution : Cross-validate findings with molecular docking (AutoDock Vina) to prioritize high-probability targets based on binding energy scores (< -8 kcal/mol) .

Q. What strategies are effective for improving metabolic stability in preclinical models?

- Stability Optimization :

- In vitro ADME : Assess microsomal stability (human liver microsomes, NADPH cofactor) and CYP450 inhibition potential.

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF at m-tolyl) to reduce oxidative metabolism of the indoline moiety .

- In vivo Testing : Administer deuterated analogs in rodent PK studies to track metabolite formation via UPLC-QTOF-MS .

Q. How can researchers address low aqueous solubility during formulation development?

- Formulation Strategies :

- Co-solvents : Use PEG-400/water mixtures (70:30 v/v) to enhance solubility (>1 mg/mL).

- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (size <200 nm, PDI <0.2) via emulsion-solvent evaporation .

Q. What computational methods are recommended for predicting off-target interactions?

- In silico Workflow :

- Pharmacophore Modeling (MOE Suite): Map essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) to screen against databases like ChEMBL.

- Off-Target Profiling : Use SwissTargetPrediction to rank potential off-targets (e.g., serotonin receptors, ion channels) based on structural similarity .

- Experimental Follow-Up : Validate top candidates (≥30% prediction score) in radioligand displacement assays .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to account for non-linear pharmacokinetics?

- Protocol Design :

- Dose Range : Use 3–5 log concentrations (e.g., 1 nM–100 μM) in triplicate, with Hill slope analysis for EC/IC calculation.

- PK/PD Modeling : Apply non-compartmental analysis (WinNonlin) to link exposure (AUC) to efficacy endpoints .

Q. What statistical approaches are robust for analyzing conflicting bioactivity data across replicates?

- Statistical Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.